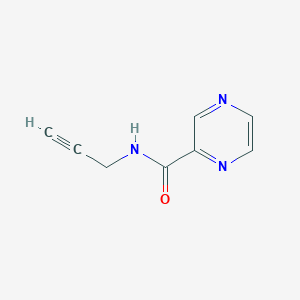

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

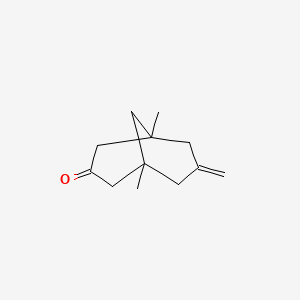

The compound contains several structural motifs that are common in medicinal chemistry . These include the 1,2,4-oxadiazole ring and the chromene ring system. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The chromene ring system is a common motif in natural products and medicinal chemistry, known for a wide range of biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the chromene ring system. The presence of the amide group could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is known to be able to rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . The chromene ring system is relatively stable but can undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazol and chromene rings could potentially contribute to its lipophilicity, which could influence its absorption and distribution in the body. The amide group could participate in hydrogen bonding, influencing its solubility and interaction with biological targets .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Characterization

The synthesis and characterization of compounds related to "N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide" involve complex chemical processes. These compounds are often synthesized to explore their structural properties and potential biological activities. For instance, Schiff bases containing indole moiety and their derivatives, including chromene carboxamides, have been synthesized and characterized through various analytical techniques such as IR, NMR, and mass spectrometry. These studies aim to elucidate the compounds' chemical structures and properties (Saundane & Mathada, 2015).

Biological Evaluation and Antimicrobial Activity

The synthesized derivatives often undergo biological evaluation to determine their potential as therapeutic agents. For example, some studies focus on evaluating the antimicrobial activity of chromene carboxamide derivatives against various bacterial strains. These compounds exhibit significant antibacterial and antifungal activities, making them of interest in the development of new antimicrobial agents (Raval, Naik, & Desai, 2012).

Anticancer and Antioxidant Activities

Additionally, the anticancer and antioxidant properties of these compounds have been a subject of interest. Some derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents. The evaluation of these activities involves comparing the compounds' effects to those of known reference drugs, with some showing higher activities than the reference drugs (Ravinaik et al., 2021).

Application in Sensing and Detection

The compound's derivatives have also been explored for their application in chemical sensing and detection. For instance, certain derivatives have been used to develop highly selective fluorescence chemosensors for ions like Cu2+ and H2PO4−. These chemosensors exhibit "on-off-on" fluorescence responses, highlighting their potential for environmental monitoring and biological applications (Meng et al., 2018).

Wirkmechanismus

The mechanism of action would depend on the specific biological target of the compound. Given the presence of the 1,2,4-oxadiazole and chromene rings, it could potentially interact with a variety of biological targets. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4/c1-11-20-19(26-22-11)12-6-8-13(9-7-12)21-18(24)17-10-15(23)14-4-2-3-5-16(14)25-17/h2-10H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIINGWBXVISGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2740357.png)

![1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2740358.png)

![6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2740365.png)

![Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2740369.png)

![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)

![(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2740371.png)

![2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2740372.png)